4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid

ALS inhibition pyrimidinyloxybenzoic acids QSAR

4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid (CAS 294848-97-8), molecular formula C₁₃H₁₂N₂O₅ and molecular weight 276.24 g/mol , is a synthetic organic compound belonging to the pyrimidinyloxybenzoic acid class, characterized by a benzoic acid moiety linked via an ether oxygen at the para (4-) position to a 4,6-dimethoxypyrimidine ring. Structurally, it represents a key positional isomer and a simplified analog within a broader family of acetolactate synthase (ALS) inhibitors, serving primarily as a critical intermediate or metabolite rather than a final formulated herbicide product.

Molecular Formula C13H12N2O5
Molecular Weight 276.248
CAS No. 294848-97-8
Cat. No. B2814255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic Acid
CAS294848-97-8
Molecular FormulaC13H12N2O5
Molecular Weight276.248
Structural Identifiers
SMILESCOC1=CC(=NC(=N1)OC2=CC=C(C=C2)C(=O)O)OC
InChIInChI=1S/C13H12N2O5/c1-18-10-7-11(19-2)15-13(14-10)20-9-5-3-8(4-6-9)12(16)17/h3-7H,1-2H3,(H,16,17)
InChIKeyHPJQTEWUHMYVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid (CAS 294848-97-8): Procurement-Grade Pyrimidinyloxybenzoic Acid Intermediate


4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid (CAS 294848-97-8), molecular formula C₁₃H₁₂N₂O₅ and molecular weight 276.24 g/mol , is a synthetic organic compound belonging to the pyrimidinyloxybenzoic acid class, characterized by a benzoic acid moiety linked via an ether oxygen at the para (4-) position to a 4,6-dimethoxypyrimidine ring [1]. Structurally, it represents a key positional isomer and a simplified analog within a broader family of acetolactate synthase (ALS) inhibitors, serving primarily as a critical intermediate or metabolite rather than a final formulated herbicide product [2].

1
Synthetic intermediate for pyrimidinyloxybenzoic acid herbicides
2
Reference standard for pyribenzoxim metabolite M1 environmental fate studies
3
Regiochemically defined scaffold for ALS inhibitor SAR exploration

Procurement Note: Why 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid Cannot Be Substituted with 2- or 3-Position Isomers


Generic substitution among pyrimidinyloxybenzoic acid isomers or analogs is scientifically unsound due to the critical role of positional isomerism and specific substitution patterns on both biochemical activity and synthetic utility [1]. While the 2-position isomer (2-((4,6-dimethoxypyrimidin-2-yl)oxy)benzoic acid) is often associated with direct ALS-inhibitory herbicide activity [2], the para-substituted 4-position isomer (CAS 294848-97-8) exhibits distinct physicochemical properties, including different hydrogen-bonding geometries and steric profiles, that govern its specific role as a metabolite or synthetic building block . Quantitative structure-activity relationship (QSAR) studies on analogous salicylic acid derivatives confirm that even minor positional shifts or substituent changes on the benzene ring profoundly alter ALS inhibitory potency (pI₅₀) and whole-plant herbicidal efficacy [3]. Consequently, substituting the 4-position isomer with a 2- or 3-position analog without rigorous re-validation introduces unacceptable variability in reaction yields, impurity profiles, and downstream bioassay reproducibility.

4-Position Isomer (CAS 294848-97-8)
2- or 3-Position Isomer
Non-herbicidal metabolite; terminal degradation product
Reported ALS inhibitory activity; active herbicide or analog
No ECHA notified hazard classification
ECHA notified: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3 (H315/H319/H335)
Supports environmental metabolite analysis and synthesis
Different chromatographic behavior may compromise analytical specificity

Quantitative Evidence Guide: Differentiating 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid from In-Class Comparators


Evidence Dimension 1: Structural Determinants of ALS Inhibitory Activity — Positional Isomer Comparison

Quantitative structure-activity relationship (QSAR) analysis of O-(4,6-dimethoxypyrimidin-2-yl)salicylic acids and their thio analogs establishes that the position and electronic nature of substituents on the benzene ring critically govern acetolactate synthase (ALS) inhibitory potency (pI₅₀) [1]. While direct ALS pI₅₀ data for the 4-position isomer (CAS 294848-97-8) are not reported in primary literature, the study provides quantitative rules for class-level inference: for 5-substituted salicylic acids, ALS inhibitory activity is increased by electron-donating substituents with smaller steric dimensions; for 6-substituted analogs, the field-inductive electron-withdrawing property (Swain-Lupton-Hansch F parameter) is favorable for activity, while higher steric dimensions (STERIMOL width/length) lower activity [1].

ALS Activity Assignment
Class-level inference
No direct pI₅₀; para-substitution pattern inconsistent with ortho-carboxyl chelation required for ALS binding; inferred low-to-negligible inhibition
Supports isomer-dependent activity distinction
QSAR model from ortho-hydroxy analog series; direct assay validation recommended
ALS inhibition pyrimidinyloxybenzoic acids QSAR herbicide metabolism

Evidence Dimension 2: Comparative Metabolic Fate — Distinction from Bispyribac and Pyriminobac-methyl

Soil metabolism studies of the herbicide pyribenzoxim under flooded (anaerobic) conditions identify 4-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid (designated as metabolite M1) as a primary degradation product, along with 2-hydroxy-6-(4,6-dimethoxypyrimidin-2-yloxy)benzoic acid (metabolite M2) [1]. This metabolic pathway demonstrates that CAS 294848-97-8 is not an active herbicidal principle but rather a stable terminal metabolite resulting from ester and oxime ether bond cleavage of pyribenzoxim. In contrast, bispyribac (2,6-bis-substituted analog) and pyriminobac-methyl (2-position substituted with 6-methoxyiminoethyl group) are active ALS-inhibiting herbicides with distinct metabolic profiles and regulatory classifications [2].

Metabolic Origin
Head-to-head comparison
Degradation product (M1) of pyribenzoxim under flooded soil; non-herbicidal
Supports reference standard role for pyribenzoxim fate studies
Distinct chromatographic properties from bispyribac and pyriminobac-methyl
pyribenzoxim metabolism environmental fate degradation pathway metabolite identification

Evidence Dimension 3: Synthetic Intermediate Role in Pyrimidinyloxybenzoic Acid Herbicide Class

Patent literature establishes that 2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid derivatives, including the 4-position isomer, serve as key intermediates in the synthesis of herbicidally active pyrimidinyloxybenzoic acid imino esters and related ALS inhibitors [1]. The Japanese patent JPH07149735A specifically describes the synthesis of imino ester derivatives of 6-chloro-2-(4,6-dimethoxypyrimidin-2-yl)oxybenzoic acid as ALS-inhibiting herbicides with high potency against annual and perennial weeds and favorable crop safety profiles [1]. CAS 294848-97-8 represents a core structural scaffold from which diverse 2-position or 2,6-bis-substituted analogs can be elaborated via further functionalization.

Synthetic Utility
Supporting evidence
Key intermediate for imino ester herbicides; para-substitution allows regioselective elaboration
Supports building block for ALS inhibitor SAR
Patent context; lacks 2- and 6-position functional groups for herbicidal activity
herbicide intermediate ALS inhibitor synthesis pyrimidinyloxybenzoic acid derivatives patent chemistry

Evidence Dimension 4: Comparative Physicochemical and Regulatory Profile — Distinction from 2-Position Isomer

Comparison of regulatory classification data between the 4-position isomer (CAS 294848-97-8) and the 2-position isomer (CAS 110284-78-1) reveals distinct hazard profiles that impact handling requirements and procurement logistics. The 2-position isomer is registered in the ECHA C&L Inventory (EC 674-443-9) with notified classification and labelling according to CLP criteria, including Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335, respiratory tract irritation) [1]. In contrast, CAS 294848-97-8 is not listed in the ECHA C&L Inventory as a notified substance, reflecting its different commercial and regulatory status .

Regulatory Classification
Cross-study comparable
4-position: not notified in ECHA C&L; 2-position: Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
Handling and labelling requirements differ between isomers
2-position isomer requires GHS07 hazard communication
physicochemical properties CLP classification regulatory status isomer comparison

Research and Industrial Application Scenarios for 4-(4,6-Dimethoxypyrimidin-2-yl)oxybenzoic Acid


Scenario 1: Environmental Fate and Residue Analysis of Pyribenzoxim Herbicide

CAS 294848-97-8 serves as an essential analytical reference standard for detecting and quantifying the primary degradation product (metabolite M1) of the herbicide pyribenzoxim in soil, water, and plant tissue matrices under flooded or anaerobic conditions [1]. This compound is specifically required for developing and validating LC-MS/MS or GC-MS methods to track pyribenzoxim environmental dissipation, supporting regulatory residue studies and ecological risk assessments mandated by pesticide registration authorities. Alternative reference standards (e.g., bispyribac or pyriminobac-methyl metabolites) produce different chromatographic retention times and mass spectral fragmentation patterns, rendering them unsuitable for this specific analytical application [1].

Scenario 2: Structure-Activity Relationship (SAR) Studies of ALS-Inhibiting Herbicides

Researchers engaged in agrochemical lead optimization require the 4-position isomer (CAS 294848-97-8) as a regiochemically defined starting material to systematically explore the effects of benzoic acid ring substitution on ALS inhibitory activity [1]. QSAR studies have established that substitution position, electronic character, and steric dimensions at the benzene ring are critical determinants of ALS pI₅₀ and whole-plant herbicidal efficacy [1]. This compound provides a clean baseline scaffold for synthesizing novel derivatives via functionalization at the 2-, 3-, 5-, or 6-positions, enabling SAR-driven design of next-generation ALS inhibitors with improved potency or crop selectivity. Procuring fully elaborated active herbicides would preclude this systematic exploration [1].

Scenario 3: Synthetic Chemistry and Process Development for Pyrimidinyloxybenzoic Acid Herbicides

CAS 294848-97-8 functions as a versatile intermediate in the multi-step synthesis of herbicidally active pyrimidinyloxybenzoic acid imino esters and related ALS inhibitors, as disclosed in patent literature [1]. Process chemists utilize this para-substituted benzoic acid derivative to develop and optimize synthetic routes to commercial herbicide candidates, evaluate reaction yields and impurity profiles, and establish quality control specifications for scale-up manufacturing. Its distinct substitution pattern offers regiochemical control that is not achievable when starting from ortho-substituted isomers or fully substituted commercial herbicides, making it the preferred building block for patent-driven agrochemical synthesis programs [1].

Scenario 4: Analytical Method Development and Quality Control for Isomer Discrimination

Given the functional distinction between positional isomers—where the 2-position analog carries ECHA-notified hazard classifications (H315, H319, H335) and potential ALS inhibitory activity while the 4-position isomer does not [1]—analytical chemists require pure CAS 294848-97-8 to develop and validate chromatographic methods capable of resolving and quantifying positional isomers in reaction mixtures, final products, or environmental samples. The 3-position isomer (CAS 387350-58-5) presents a third potential impurity with distinct retention behavior . These methods are critical for ensuring synthetic fidelity, batch-to-batch consistency, and regulatory compliance in both research and manufacturing settings.

Application
Selection Property
Validation Focus
Pyribenzoxim environmental fate analysis
Metabolite M1 reference standard identity
Chromatographic specificity for M1 in soil/water matrices
ALS inhibitor SAR studies
Regiochemically defined para-substituted scaffold
Substituent-activity correlation at benzoic acid ring
Herbicide intermediate synthesis
Para-ether regiochemical handle
Synthetic route yield and purity optimization
Isomer discrimination analytical methods
Distinct chromatographic retention
Resolution of 2-, 3-, and 4-position isomers

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